molecular formula C26H24N4O2 B14139102 N-[3-(1H-benzimidazol-2-yl)-4,5-dimethyl-1-(4-methylbenzyl)-1H-pyrrol-2-yl]furan-2-carboxamide CAS No. 929863-41-2

N-[3-(1H-benzimidazol-2-yl)-4,5-dimethyl-1-(4-methylbenzyl)-1H-pyrrol-2-yl]furan-2-carboxamide

Cat. No.: B14139102
CAS No.: 929863-41-2
M. Wt: 424.5 g/mol
InChI Key: GDJGNGIBKKMPEO-UHFFFAOYSA-N
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Description

N-[3-(1H-benzimidazol-2-yl)-4,5-dimethyl-1-(4-methylbenzyl)-1H-pyrrol-2-yl]furan-2-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a benzimidazole ring fused with a pyrrole ring, which is further connected to a furan-2-carboxamide group. The presence of these heterocyclic structures contributes to its diverse chemical reactivity and potential utility in various domains.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(1H-benzimidazol-2-yl)-4,5-dimethyl-1-(4-methylbenzyl)-1H-pyrrol-2-yl]furan-2-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the benzimidazole and pyrrole intermediates, followed by their coupling and subsequent functionalization to introduce the furan-2-carboxamide group. Common reagents used in these reactions include various amines, aldehydes, and carboxylic acids, often under conditions such as reflux or catalytic hydrogenation .

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the process. Additionally, purification methods like recrystallization and chromatography are employed to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

N-[3-(1H-benzimidazol-2-yl)-4,5-dimethyl-1-(4-methylbenzyl)-1H-pyrrol-2-yl]furan-2-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction can produce amines or alcohols .

Mechanism of Action

The mechanism of action of N-[3-(1H-benzimidazol-2-yl)-4,5-dimethyl-1-(4-methylbenzyl)-1H-pyrrol-2-yl]furan-2-carboxamide involves its interaction with specific molecular targets and pathways. It acts as a strong electron donor, which can enhance the conductivity of doped materials. This property is particularly useful in the field of organic electronics, where it boosts the performance of devices like OTFTs and OLEDs . Additionally, its decomposition products can act as nucleating agents, further enhancing its effectiveness .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[3-(1H-benzimidazol-2-yl)-4,5-dimethyl-1-(4-methylbenzyl)-1H-pyrrol-2-yl]furan-2-carboxamide stands out due to its unique combination of benzimidazole, pyrrole, and furan-2-carboxamide groups.

Properties

CAS No.

929863-41-2

Molecular Formula

C26H24N4O2

Molecular Weight

424.5 g/mol

IUPAC Name

N-[3-(1H-benzimidazol-2-yl)-4,5-dimethyl-1-[(4-methylphenyl)methyl]pyrrol-2-yl]furan-2-carboxamide

InChI

InChI=1S/C26H24N4O2/c1-16-10-12-19(13-11-16)15-30-18(3)17(2)23(24-27-20-7-4-5-8-21(20)28-24)25(30)29-26(31)22-9-6-14-32-22/h4-14H,15H2,1-3H3,(H,27,28)(H,29,31)

InChI Key

GDJGNGIBKKMPEO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)CN2C(=C(C(=C2NC(=O)C3=CC=CO3)C4=NC5=CC=CC=C5N4)C)C

Origin of Product

United States

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